Rhusflavone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H22O10 |
|---|---|
Molecular Weight |
542.5 g/mol |
IUPAC Name |
(2S)-6-[(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-8-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)22-11-20(36)26-24(39-22)12-21(37)27(29(26)38)28-18(34)9-17(33)25-19(35)10-23(40-30(25)28)14-3-7-16(32)8-4-14/h1-9,12,22-23,31-34,37-38H,10-11H2/t22-,23-/m0/s1 |
InChI Key |
YBDIZQWDBBOOFB-GOTSBHOMSA-N |
SMILES |
C1C(OC2=C(C1=O)C(=C(C(=C2)O)C3=C4C(=C(C=C3O)O)C(=O)CC(O4)C5=CC=C(C=C5)O)O)C6=CC=C(C=C6)O |
Isomeric SMILES |
C1[C@H](OC2=C(C1=O)C(=C(C(=C2)O)C3=C4C(=C(C=C3O)O)C(=O)C[C@H](O4)C5=CC=C(C=C5)O)O)C6=CC=C(C=C6)O |
Canonical SMILES |
C1C(OC2=C(C1=O)C(=C(C(=C2)O)C3=C4C(=C(C=C3O)O)C(=O)CC(O4)C5=CC=C(C=C5)O)O)C6=CC=C(C=C6)O |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies
Phytochemical Sourcing from Rhus parviflora
Rhus parviflora, a member of the Anacardiaceae family, is a known botanical source of Rhusflavone and other biflavonoids like mesuaferrone B and agathisflavone (B1666641) nih.govresearchgate.net.
Research has detailed the isolation of this compound from the fruit of Rhus parviflora. The established laboratory method involves an initial extraction of dried and powdered fruits using 80% aqueous methanol (B129727) nih.govresearchgate.net. Following this, the concentrated extract undergoes successive solvent partitioning. The process uses distilled water, ethyl acetate, and n-butanol to separate compounds based on their polarity. The ethyl acetate fraction, in particular, has been identified as containing a significant concentration of this compound nih.gov. Further purification of this fraction using chromatographic techniques yields the isolated compound.
Phytochemical Sourcing from Rhus succedanea
Rhus succedanea, also known as the wax tree, is another significant source of this compound ijpras.comdergipark.org.tr. Various parts of the plant contain a range of phytochemicals, with the roots being a specific source for this compound isolation ijpras.comresearchgate.net.
A specific procedure for isolating this compound has been documented using the dried roots of Rhus succedanea researchgate.net. This process, outlined in scientific literature, involves extraction and subsequent purification steps to yield the compound. The identity and purity of the isolated this compound are then confirmed using analytical methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy researchgate.net.
Presence in Other Biological Matrices
Beyond its presence in the Rhus genus, this compound has been identified in other distinct biological materials, demonstrating its distribution in the natural world.
Scientific analysis of monofloral bee pollen from the piaçava palm, Attalea funifera, has identified this compound as a principal constituent researchgate.net. Advanced analytical techniques, specifically ultra-performance liquid chromatography coupled with a diode array detector and quadrupole time-of-flight mass spectrometry (UPLC-DAD-ESI-qTOF-MS/MS), were employed to profile the chemical composition of the pollen. This analysis successfully identified and characterized 58 different compounds, with the biflavonoid this compound being a major component that was subsequently isolated for further study researchgate.net.
Contemporary Extraction Techniques
The extraction of flavonoids, including biflavonoids like this compound, has evolved from classical methods to more efficient and environmentally friendly modern techniques frontiersin.orgmdpi.com. While specific optimized protocols for this compound using these modern methods are not extensively detailed in the reviewed literature, the principles are broadly applicable to its extraction from plant matrices.
Contemporary "green" extraction techniques offer significant advantages over conventional methods by reducing solvent and energy consumption and often shortening extraction times frontiersin.orgresearchgate.netmdpi.com. These methods include:
Ultrasound-Assisted Extraction (UAE): This technique uses the energy of ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and improving extraction yield mdpi.commdpi.com.
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, leading to a rapid extraction process. It is particularly effective for polar molecules mdpi.comnih.gov.
Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this method uses solvents at elevated temperatures and pressures, which improves extraction efficiency and speed frontiersin.orgmdpi.com.
Supercritical Fluid Extraction (SFE): This technique often employs supercritical carbon dioxide as a solvent. It is highly selective and leaves no organic solvent residue, making it an environmentally friendly option mdpi.com.
The selection of an appropriate technique and solvent is crucial and depends on the polarity of the target compound. For biflavonoids like this compound, alcohol-water mixtures are commonly effective solvents mdpi.com. The optimization of parameters such as temperature, time, and solvent-to-solid ratio is essential for maximizing the yield and purity of the extracted compound researchgate.netmdpi.com.
Aqueous Methanol Extraction and Solvent Partitioning
The initial step in isolating this compound from plant material is typically a solid-liquid extraction designed to efficiently remove a broad range of secondary metabolites.
Aqueous Methanol Extraction
A common and effective method for extracting flavonoids, including biflavonoids like this compound, is the use of an aqueous methanol solution mdpi.come3s-conferences.orgnih.govresearchgate.net. For instance, in the isolation of this compound from the dried and powdered fruits of Rhus parviflora, an 80% aqueous methanol solution is utilized researchgate.netnih.gov. The use of a hydroalcoholic solvent system is strategic; the water component helps to extract polar compounds, while the methanol is effective at dissolving less polar molecules nih.govresearchgate.net. This combination ensures a comprehensive extraction of amphipathic compounds like flavonoids from the plant matrix davidpublisher.com. The process involves macerating or refluxing the plant material with the solvent, followed by filtration to separate the liquid extract from the solid plant residue e3s-conferences.org. The resulting crude extract contains a complex mixture of compounds, including this compound, other flavonoids, tannins, and various primary and secondary metabolites.
Solvent Partitioning
Following extraction and concentration, the crude extract undergoes a liquid-liquid partitioning process to separate compounds based on their differential solubility in immiscible solvents rsc.org. This step fractionates the complex mixture, enriching the target compound in one of the phases.
In the case of this compound isolation from Rhus parviflora, the concentrated aqueous methanol extract is partitioned successively with solvents of increasing polarity researchgate.netnih.gov. The typical sequence involves:
Distilled Water (DW): The extract is first suspended in distilled water.
Ethyl Acetate (EtOAc): This aqueous suspension is then partitioned against ethyl acetate. Ethyl acetate is a moderately polar solvent and is highly effective for extracting flavonoids and other polyphenols of intermediate polarity researchgate.netresearchgate.net. Biflavonoids like this compound, Agathisflavone, and Mesuaferrone B are preferentially partitioned into the ethyl acetate layer researchgate.netnih.gov.
n-Butanol (n-BuOH): The remaining aqueous layer is then partitioned with n-butanol, a more polar solvent, which serves to extract more polar compounds such as flavonoid glycosides researchgate.net.
This systematic partitioning results in the separation of the crude extract into distinct fractions. The ethyl acetate fraction is significantly enriched with this compound and other biflavonoids, making it the primary fraction for subsequent purification steps researchgate.netnih.gov.
| Partitioning Solvent | Polarity | Key Compounds Migrating to Solvent Phase |
|---|---|---|
| Ethyl Acetate (EtOAc) | Intermediate | This compound, Agathisflavone, Mesuaferrone B (Aglycones) |
| n-Butanol (n-BuOH) | High | Flavonoid glycosides and other highly polar compounds |
| Aqueous Residue | Very High | Sugars, amino acids, and other highly water-soluble compounds |
Chromatographic Purification Strategies
The enriched fraction obtained from solvent partitioning, typically the ethyl acetate fraction, still contains a mixture of structurally similar compounds. Therefore, chromatographic techniques are essential for the final isolation and purification of this compound researchgate.net.
Column Chromatography
A primary method for the separation of compounds from the enriched fraction is column chromatography. This technique separates molecules based on their differential adsorption to a stationary phase.
Stationary Phase: Silica gel is a commonly used stationary phase for the separation of flavonoids.
Mobile Phase: A gradient solvent system is employed, starting with a non-polar solvent (like hexane or chloroform) and gradually increasing the polarity by adding a more polar solvent (like ethyl acetate or methanol). This gradient elution allows for the sequential separation of compounds, with less polar compounds eluting first, followed by more polar ones.
Advanced Chromatographic Techniques
For higher resolution and purity, more advanced chromatographic methods are often employed.
Flash Chromatography: This is a rapid form of preparative column chromatography that uses pressure to force the solvent through the column, significantly reducing separation time while maintaining good resolution researchgate.netscielo.br.
Counter-Current Chromatography (CCC): This is a support-free liquid-liquid partition chromatography technique that is particularly useful for the isolation of polar compounds like flavonoids researchgate.netnih.gov. It avoids the irreversible adsorption issues that can occur with solid stationary phases nih.gov. The selection of an appropriate two-phase solvent system, such as a hexane-ethyl acetate-methanol-water (HEMWat) system, is critical for successful separation researchgate.netnih.gov.
Preparative High-Performance Liquid Chromatography (Prep-HPLC): As a final polishing step, preparative HPLC is often used to achieve high purity (>98%) of the isolated compound rsc.orgnih.gov. A reversed-phase column (e.g., C18) with a mobile phase typically consisting of a mixture of acetonitrile or methanol and water is used to separate this compound from any remaining minor impurities.
The combination of these chromatographic strategies allows for the successful isolation of pure this compound from the complex mixture present in the initial plant extract.
| Technique | Principle | Typical Application in this compound Purification |
|---|---|---|
| Silica Gel Column Chromatography | Adsorption | Initial fractionation of the ethyl acetate extract |
| Flash Chromatography | Pressurized Adsorption | Rapid, higher-resolution fractionation |
| Counter-Current Chromatography (CCC) | Liquid-Liquid Partition | Separation of polar compounds without a solid support |
| Preparative HPLC | High-Resolution Partition | Final purification to achieve high-purity this compound |
Biosynthetic Pathways and Precursors
Flavonoid Biosynthesis as a Foundational Pathway
The journey to rhusflavone begins with the synthesis of its flavonoid monomeric units. This process is a well-established metabolic route in higher plants, responsible for producing a vast array of compounds crucial for plant development and defense. mdpi.com
The foundational pathway for flavonoid biosynthesis is the phenylpropanoid pathway. frontiersin.org This metabolic sequence starts with the aromatic amino acid L-phenylalanine. wikipedia.orgfrontiersin.org The first committed step is catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) , which deaminates L-phenylalanine to produce trans-cinnamic acid and ammonia. wikipedia.orgnih.govpeerj.com This reaction is a critical regulatory point, linking primary metabolism (amino acid synthesis) to secondary metabolism (phenylpropanoid synthesis). mdpi.com
Following this, trans-cinnamic acid is hydroxylated by cinnamate-4-hydroxylase (C4H) to yield p-coumaric acid. mdpi.comresearchgate.net The final step of the general phenylpropanoid pathway involves the activation of p-coumaric acid by 4-coumarate:CoA ligase (4CL) , which catalyzes the formation of a high-energy thioester bond with coenzyme A, resulting in p-coumaroyl-CoA. researchgate.netnih.govmdpi.com This molecule stands at a crucial branch point, ready to be channeled into various specialized metabolic routes, including the flavonoid pathway. mdpi.com
Table 1: Key Enzymes in the General Phenylpropanoid Pathway
| Enzyme | Abbreviation | Function |
|---|---|---|
| Phenylalanine ammonia-lyase | PAL | Catalyzes the deamination of L-phenylalanine to trans-cinnamic acid. wikipedia.orgnih.gov |
| Cinnamate-4-hydroxylase | C4H | Hydroxylates trans-cinnamic acid to form p-coumaric acid. mdpi.comresearchgate.net |
| 4-coumarate:CoA ligase | 4CL | Activates p-coumaric acid by converting it to p-coumaroyl-CoA. nih.govmdpi.com |
The entry point into the flavonoid-specific pathway is marked by the action of chalcone (B49325) synthase (CHS) . frontiersin.org This enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. researchgate.netmdpi.com This reaction forms a C15 intermediate known as naringenin (B18129) chalcone (specifically 2',4',4'',6'-tetrahydroxychalcone). mdpi.commdpi.com The formation of this chalcone scaffold, with its two aromatic rings, is the first committed step in the biosynthesis of all flavonoids. frontiersin.org
Following its synthesis, the naringenin chalcone is rapidly isomerized. The enzyme chalcone isomerase (CHI) facilitates the stereospecific cyclization of the chalcone into the flavanone (B1672756), naringenin . mdpi.comnih.govmdpi.com Naringenin is a central and critical intermediate in the flavonoid pathway, serving as the direct precursor for a wide variety of flavonoid classes. mdpi.comnih.govnih.gov For the biosynthesis of this compound, naringenin is the essential monomeric building block. nih.govfrontiersin.org this compound is a biflavanone, meaning it is composed of two naringenin units linked together. naturalproducts.netresearchgate.net
Oxidative Coupling Mechanisms in Biflavonoid Formation
The biosynthesis of biflavonoids like this compound from their monomeric precursors is achieved through oxidative coupling reactions. mdpi.comnih.gov While the precise enzymatic control of this process in vivo is still an area of active research, it is understood to involve the formation of a carbon-carbon bond between two flavonoid units. mdpi.comgoogle.com
For this compound, this involves the coupling of two (2S)-naringenin molecules. researchgate.net The specific linkage in this compound is a C6-C8'' bond, connecting the C-6 of one naringenin unit to the C-8 of the second unit. researchgate.net This type of reaction is thought to proceed via the generation of radical intermediates from the flavonoid monomers, which then couple to form the dimer. colloid.nl Factors such as peroxidases and laccases have been shown to catalyze the oxidative polymerization of flavonoids like naringenin in vitro, suggesting a potential mechanism for biflavonoid formation in plants. nih.gov The formation of these radical intermediates can be facilitated by enzymes that oxidize the phenolic groups on the flavonoid rings. colloid.nl
Genetic and Enzymatic Regulation of Biosynthesis
The production of this compound is intricately regulated at the genetic and enzymatic levels, primarily through the control of the foundational flavonoid biosynthetic pathway. The rate of synthesis is governed by the expression of structural genes encoding the biosynthetic enzymes and by the activity of these enzymes. mdpi.comoup.com
The genes encoding the enzymes of the phenylpropanoid pathway are fundamental to the supply of precursors for this compound synthesis. The expression of these genes is often induced by various developmental cues and environmental stresses, such as pathogen attack, UV light, and nutrient deficiency. wikipedia.orgfrontiersin.org
PAL (Phenylalanine ammonia-lyase) genes: As the entry point to the pathway, PAL is a critical control point. nih.govmdpi.com Plants possess a family of PAL genes, and different isoforms can be differentially expressed in various tissues or in response to specific stimuli, allowing for fine-tuned control over the flux into the phenylpropanoid pathway. peerj.com Increased expression of PAL genes is often correlated with an enhanced accumulation of downstream products, including flavonoids. frontiersin.orgmdpi.com
4CL (4-coumarate:CoA ligase) genes: The 4CL gene family also plays a crucial role in directing metabolic flow. nih.govmdpi.com Different isoforms of 4CL can exhibit distinct substrate preferences and expression patterns. nih.gov Some isoforms are more closely associated with lignin (B12514952) biosynthesis, while others are primarily involved in flavonoid production. researchgate.netnih.gov For instance, studies in Arabidopsis have shown that while some 4CL isoforms contribute to lignin synthesis, another isoform, 4CL3, is key for flavonoid biosynthesis. nih.gov This differential regulation allows the plant to allocate p-coumaroyl-CoA to different metabolic endpoints as needed. The expression of specific 4CL genes has been shown to correlate with flavonoid accumulation in various plants. nih.gov
The intricate biosynthesis of this compound, a notable biflavonoid, is rooted in the well-established phenylpropanoid pathway, culminating in a complex interplay of genetic and regulatory factors.
This compound, a biflavonoid characterized by a C-C linkage between two flavanone units, specifically naringenin, undergoes a multifaceted biosynthetic process. This journey begins with primary metabolic precursors and is shaped by the expression of specific genes, including those from the anthocyanin pathway, and is finely tuned by a suite of regulatory proteins.
1
The formation of this compound is fundamentally dependent on the synthesis of its monomeric precursor, (2S)-naringenin. mdpi.comgenome.jp The biosynthetic route to naringenin is a well-characterized segment of the broader phenylpropanoid pathway, which is responsible for a vast array of plant secondary metabolites. ijpsonline.combiotech-asia.org
The process initiates with the amino acid L-phenylalanine (or L-tyrosine in some plants), which is converted into p-coumaric acid. mdpi.comnih.gov This conversion is catalyzed by a series of enzymes. Phenylalanine ammonia-lyase (PAL) first deaminates L-phenylalanine to produce trans-cinnamic acid. ijpsonline.comnih.gov In many plants, cinnamate (B1238496) 4-hydroxylase (C4H) then hydroxylates this compound to yield p-coumaric acid. ijpsonline.com Subsequently, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid into its thioester derivative, p-coumaroyl-CoA. mdpi.comijpsonline.com
The first committed step into the flavonoid branch of the pathway is catalyzed by chalcone synthase (CHS). mdpi.comresearchgate.net This pivotal enzyme facilitates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, the latter being a key building block derived from primary metabolism. nih.govacs.org The product of this reaction is naringenin chalcone. mdpi.comresearchgate.net This chalcone is then rapidly isomerized by the enzyme chalcone isomerase (CHI) to form the flavanone naringenin. mdpi.comrsc.org
This compound itself is a dimer of two naringenin molecules. conicet.gov.ar While the precise enzymatic mechanism for the dimerization of naringenin into this compound in vivo is an area of ongoing research, studies on flavonoid polymerization suggest that enzymes like laccases or peroxidases can catalyze the oxidative coupling of flavonoid monomers. nih.gov Theoretical models also suggest that naringenin molecules can form homodimers stabilized by π-π stacking interactions. nih.gov this compound is specifically a C6-C8" linked biflavanone, indicating a covalent bond forms between the 6-position of one naringenin unit and the 8-position of the second.
Table 1: Key Enzymes and Precursors in this compound Biosynthesis
| Precursor/Intermediate | Enzyme | Product |
|---|---|---|
| L-Phenylalanine | Phenylalanine ammonia-lyase (PAL) | trans-Cinnamic acid |
| trans-Cinnamic acid | Cinnamate 4-hydroxylase (C4H) | p-Coumaric acid |
| p-Coumaric acid | 4-coumarate:CoA ligase (4CL) | p-Coumaroyl-CoA |
| p-Coumaroyl-CoA + 3x Malonyl-CoA | Chalcone synthase (CHS) | Naringenin chalcone |
| Naringenin chalcone | Chalcone isomerase (CHI) | (2S)-Naringenin |
| 2x (2S)-Naringenin | Dimerization enzymes (e.g., Laccases, Peroxidases) | This compound |
2 Involvement of Anthocyanin Biosynthesis Genes (e.g., ANS, DFR)
The biosynthesis of this compound is intrinsically linked to the broader flavonoid pathway, which also gives rise to other classes of compounds, including flavonols and anthocyanins. The genes responsible for anthocyanin synthesis, particularly Dihydroflavonol 4-reductase (DFR) and Anthocyanidin Synthase (ANS), play a crucial, albeit indirect, role by competing for common precursors.
These are considered "late" biosynthetic genes in the flavonoid pathway. mdpi.comfrontiersin.org The substrate for DFR is dihydroflavonol (e.g., dihydrokaempferol), which is synthesized from the flavanone naringenin by the action of flavanone 3-hydroxylase (F3H). frontiersin.org DFR then reduces the dihydroflavonol to a leucoanthocyanidin. biotech-asia.orgmdpi.com Subsequently, ANS (also known as leucoanthocyanidin dioxygenase or LDOX) oxidizes the leucoanthocyanidin to a colored anthocyanidin, the direct precursor to anthocyanins. mdpi.comrevistabionatura.comresearchgate.net
Therefore, the DFR and ANS enzymes define a major branch point in the pathway that diverts the metabolic flux away from flavanones like naringenin and towards the production of anthocyanins and related proanthocyanidins. mdpi.comfrontiersin.org The synthesis of this compound requires a pool of naringenin to be available for dimerization. Consequently, the activity of the DFR/ANS branch is in direct competition with the pathway leading to this compound. High expression levels of DFR and ANS would likely lead to reduced accumulation of naringenin and, by extension, this compound, as the common precursors are channeled towards anthocyanin production. mdpi.com This competitive relationship highlights how the regulation of these late pathway genes can significantly influence the profile of flavonoids, including biflavonoids, that accumulate in a plant tissue.
3 Influence of Regulatory Factors on Metabolite Accumulation
The accumulation of this compound, like other flavonoids, is ultimately governed by the transcriptional regulation of the biosynthetic genes involved. This regulation is orchestrated by complex interactions between various transcription factors (TFs), which can either activate or repress gene expression.
The most prominent regulatory system for the flavonoid pathway is the MBW complex, which comprises proteins from three families: MYB, basic helix-loop-helix (bHLH), and WD40-repeat (WDR) proteins. mdpi.comoup.comnih.gov This ternary complex is known to bind to the promoter regions of structural genes in the flavonoid pathway, thereby controlling their expression in a coordinated manner. oup.com
The accumulation of this compound is thus dependent on a regulatory network that balances the expression of early pathway genes (required for its naringenin precursor) against the expression of competing downstream pathways. Regulatory factors that upregulate the early biosynthetic steps while potentially downregulating or having minimal effect on the DFR/ANS branch would favor the accumulation of naringenin and, consequently, this compound. The specific transcription factors that directly control the dimerization step to form this compound are not yet well understood, but the regulation of the precursor supply is a critical control point.
Advanced Analytical Quantification Methodologies
High-Performance Liquid Chromatography (HPLC) Applications for Compound Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of flavonoids like Rhusflavone. shimadzu.comadvancechemjournal.comnih.gov This method utilizes a liquid mobile phase to move a sample through a stationary phase packed in a column, separating components based on their differential partitioning between the two phases. advancechemjournal.com The separated compounds can then be quantified, making HPLC a precise tool for determining the concentration of specific analytes in a sample. shimadzu.commdpi.com
The versatility of HPLC allows for the analysis of a wide array of compounds, including those that are not volatile, which is a significant advantage over gas chromatography. advancechemjournal.com For flavonoid analysis, reversed-phase HPLC (RP-HPLC) is commonly employed, often coupled with a photodiode array (PDA) detector. mdpi.comcore.ac.uk This setup enables the simultaneous quantification of multiple flavonoids by monitoring their characteristic UV absorption spectra. researchgate.netmdpi.com The development of a robust HPLC method involves optimizing parameters such as the mobile phase composition, column temperature, and flow rate to achieve optimal separation of target analytes. mdpi.comcore.ac.uk The accuracy and precision of a validated HPLC method are confirmed through parameters like linearity, recovery, and repeatability. mdpi.com
A typical HPLC system for flavonoid analysis might involve:
Column: A C18 reversed-phase column is frequently used. core.ac.ukmdpi.com
Mobile Phase: A gradient elution system, often consisting of an acidified aqueous phase (e.g., with formic or phosphoric acid) and an organic solvent like methanol (B129727) or acetonitrile, is common. core.ac.ukresearchgate.netmdpi.com
Detection: A photodiode array (PDA) detector allows for spectral analysis and quantification at the maximum absorption wavelength of each compound. core.ac.ukresearchgate.net
Table 1: Example HPLC Parameters for Flavonoid Analysis
| Parameter | Condition |
|---|---|
| Column | C18 Lichrospher 100 (250 x 4.0 mm, 5 µm) |
| Mobile Phase | Gradient of 0.01 M phosphoric acid and methanol |
| Flow Rate | 0.6 mL/min |
| Temperature | 40 °C |
| Detection | 285 nm |
Data derived from a study on the separation of 25 flavonoid standards. researchgate.net
Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-qTOF-MS) for Profiling
Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-qTOF-MS) is a highly sensitive and versatile technique used for the comprehensive profiling of phytochemicals, including this compound, in complex samples. mdpi.comnih.gov This method combines the high-resolution separation capabilities of UPLC with the accurate mass measurement of qTOF-MS. unizar.es UPLC utilizes smaller particle sizes in the stationary phase, leading to faster and more efficient separations compared to conventional HPLC. shimadzu.com
In the analysis of plant extracts, UPLC-qTOF-MS allows for the tentative identification of a wide range of compounds based on their retention times, accurate mass-to-charge ratios (m/z), and fragmentation patterns. mdpi.comresearchgate.net For instance, in a study of bee pollen from Attalea funifera, UPLC-qTOF-MS analysis of the ethyl acetate-soluble fraction led to the identification of 58 compounds, including seven biflavonoids, with this compound being the principal compound. researchgate.netresearchgate.net The technique is powerful for both targeted and untargeted metabolomics approaches, enabling the discovery of new or unexpected compounds in a sample. unizar.esresearchgate.net
A representative UPLC-qTOF-MS system for phytochemical profiling might include:
UPLC System: An Acquity UPLC system is often employed. unizar.esscielo.br
Column: An Acquity UPLC BEH or HSS T3 column is a common choice. unizar.esscielo.br
Mobile Phase: A binary gradient system, typically with 0.1% formic acid in water and acetonitrile, is used for elution. scielo.br
Mass Spectrometer: A QTOF mass spectrometer operating in either positive or negative electrospray ionization (ESI) mode. mdpi.comunizar.es
Table 2: Compounds Identified in Attalea funifera Bee Pollen via UPLC-qTOF-MS/MS
| Compound Class | Number Identified |
|---|---|
| Sugar | 1 |
| Flavonols/Flavones | 3 |
| Putrescine Derivatives | 2 |
| Hydroxycinnamic Acid Amide Derivatives | 16 |
| Biflavonoids | 7 |
| Coumarate Derivatives | 2 |
| Lipids | 27 |
This table summarizes the findings from the analysis of the ethyl acetate-soluble fraction where this compound was a key biflavonoid identified. researchgate.net
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Phytochemical Content Analysis
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. saiflucknow.org This method is widely used for the identification and quantification of phytochemicals, including this compound, in complex matrices like plant extracts. saiflucknow.orgbjsdcx.comthermofisher.com The LC component separates the compounds, which are then ionized and analyzed by the first mass spectrometer (MS1). Specific ions (precursor ions) are selected and fragmented, and the resulting product ions are analyzed by the second mass spectrometer (MS2). saiflucknow.orgca.gov
This technique, particularly when using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, offers excellent selectivity and sensitivity for targeted quantification. mdpi.comnih.gov MRM allows for the specific detection of a compound even in the presence of co-eluting interferences, making it a reliable tool for analyzing complex samples. nih.gov LC-MS/MS has been successfully applied to quantify a wide range of polyphenolic compounds in various plant species. mdpi.commdpi.com
The general workflow for LC-MS/MS analysis involves:
Sample Preparation: Extraction of the target analytes from the sample matrix. thermofisher.com
LC Separation: Chromatographic separation of the compounds on a suitable column. ca.gov
Ionization: Ionization of the separated compounds, typically using electrospray ionization (ESI). ca.gov
MS/MS Analysis: Selection and fragmentation of the precursor ion and detection of the product ions. ca.gov
Table 3: Representative LC-MS/MS Method Parameters
| Parameter | Description |
|---|---|
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) |
| Column | Typically a reversed-phase C18 column |
| Ionization | Electrospray Ionization (ESI) in positive or negative mode |
| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) for quantification |
This table provides a general overview of typical parameters used in LC-MS/MS analysis for phytochemicals. ca.govmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including complex natural products like this compound. wikipedia.orgebsco.commeasurlabs.com This technique is based on the magnetic properties of atomic nuclei with a non-zero spin. wikipedia.org When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a characteristic frequency, which is influenced by their chemical environment. wikipedia.orgyoutube.com
NMR spectra provide detailed information about the structure of a molecule, including the number and types of atoms, their connectivity, and their spatial arrangement. wikipedia.orgebsco.com The most common types of NMR used for organic compounds are ¹H (proton) and ¹³C (carbon-13) NMR. wikipedia.org One-dimensional (1D) NMR spectra (¹H and ¹³C) provide fundamental information, while two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), reveal correlations between different nuclei, which is crucial for piecing together the complete molecular structure. googleapis.commdpi.com
For this compound, NMR spectroscopy is essential for confirming its biflavonoid structure. By analyzing the chemical shifts, coupling constants, and correlations in the ¹H and ¹³C NMR spectra, researchers can definitively identify the compound and distinguish it from other related flavonoids. ingentaconnect.comscribd.com The process of structure elucidation using NMR involves a systematic analysis of the spectral data to determine functional groups and how they are connected. karary.edu.sdresearchgate.net
Table 4: Key Information Provided by NMR Spectroscopy for Structural Elucidation
| NMR Parameter | Information Provided |
|---|---|
| Chemical Shift (δ) | Indicates the electronic environment of a nucleus. |
| Integration | Proportional to the number of protons giving rise to a signal in ¹H NMR. |
| Multiplicity (Splitting) | Reveals the number of neighboring protons in ¹H NMR. |
| Coupling Constant (J) | Provides information about the dihedral angle between coupled nuclei. |
| 2D Correlations (e.g., COSY, HMBC) | Shows connectivity between protons and carbons within the molecule. |
This table outlines the fundamental types of information obtained from NMR spectra that are critical for determining the structure of a molecule. youtube.comkarary.edu.sdacdlabs.com
Molecular Mechanisms of Action
Modulation of Neurotransmitter Receptors
Rhusflavone demonstrates significant activity within the central nervous system, primarily through its interaction with Gamma-aminobutyric acid type A (GABA(A)) receptors. These receptors are crucial for mediating fast inhibitory neurotransmission in the brain. scirp.org
Positive Allosteric Modulation of Gamma-aminobutyric Acid Type A (GABA(A)) Receptors
This compound functions as a positive allosteric modulator of GABA(A) receptors. mdpi.comresearchgate.netnih.govnih.gov This means it binds to a site on the receptor that is distinct from the primary GABA binding site. This binding event enhances the receptor's response to GABA, leading to effects such as a decrease in sleep latency and an increase in sleep duration. mdpi.comresearchgate.netnih.gov The hypnotic effects induced by this compound have been shown to be fully blocked by flumazenil (B1672878), a specific GABA(A)-benzodiazepine receptor antagonist, confirming its mechanism of action involves this receptor complex. researchgate.netnih.gov
Competitive Inhibition of Benzodiazepine (B76468) Binding Site
Research has identified that this compound acts specifically at the benzodiazepine (BZD) binding site on the GABA(A) receptor. mdpi.comresearchgate.net It competitively inhibits the binding of flumazenil, a classic BZD-site antagonist. researchgate.netnih.gov In competitive binding assays, this compound demonstrated a high affinity for this site, exhibiting a potent inhibitory constant (Kᵢ). mdpi.comresearchgate.netnih.gov
| Compound | Inhibitory Constant (Kᵢ) in µM | Reference |
|---|---|---|
| This compound | 0.045 | mdpi.comresearchgate.netnih.gov |
| Agathisflavone (B1666641) | 0.091 | mdpi.comresearchgate.netnih.gov |
| Mesuaferrone B | 0.280 | mdpi.comresearchgate.netnih.gov |
Structural Linkages Influencing GABA(A)-BZD Receptor Affinity
The specific chemical structure of this compound is thought to be critical for its high-affinity interaction with the GABA(A)-BZD receptor. mdpi.comresearchgate.netnih.gov Key structural features believed to be responsible for its activity include the presence of a conjugated ketone and the specific C6-C8″ biflavonoid linkage. mdpi.comresearchgate.netnih.gov These structural components are suggested to be essential for its ability to modulate the receptor, leading to its observed effects on sleep. researchgate.netnih.gov
Regulation of Cellular Signaling Pathways in Osteoclastogenesis
Beyond its neurological effects, this compound influences cellular processes involved in bone remodeling. Specifically, it has been shown to modulate osteoclastogenesis, the process of osteoclast differentiation, which is critical for bone resorption. nih.govmdpi.com
Attenuation of Receptor Activator of Nuclear Factor Kappa B Ligand (RANKL)-Mediated Signaling
Osteoclast differentiation is heavily dependent on the signaling pathway initiated by the Receptor Activator of Nuclear Factor Kappa B Ligand (RANKL). mdpi.com When RANKL binds to its receptor, RANK, on the surface of bone marrow-derived macrophages (BMMs), it triggers a cascade of intracellular events leading to osteoclast formation. mdpi.com this compound has been found to primarily attenuate these RANKL-mediated key signaling pathways. nih.govmdpi.comresearchgate.net By interfering with this initial signaling step, this compound effectively reduces the number of tartrate-resistant acid phosphatase (TRAP)-positive multinuclear osteoclasts. nih.govmdpi.comresearchgate.net This intervention also suppresses the bone resorption activity of mature osteoclasts, as demonstrated by a reduction in F-actin ring formation. nih.govmdpi.com
Inhibition of AKT Signaling Pathway Phosphorylation
A crucial downstream component of the RANKL signaling cascade is the AKT signaling pathway, also known as the Protein Kinase B pathway. mdpi.combmbreports.org The activation of AKT through phosphorylation is essential for the expression of key transcription factors, such as c-Fos and nuclear factor of activated T-cell cytoplasmic 1 (NF-ATc1), which are master regulators of osteoclast differentiation. mdpi.com
Research demonstrates that this compound significantly inhibits the RANKL-induced phosphorylation of AKT. nih.govmdpi.comresearchgate.net This action disrupts the signaling cascade, leading to the suppressed expression of c-Fos and NF-ATc1. nih.govmdpi.com The inhibitory effect of this compound on osteoclast differentiation can be pharmacologically enhanced by an AKT inhibitor and abolished by an AKT activator, confirming that this compound acts upstream of or at the level of AKT phosphorylation. nih.govmdpi.com
| Protein/Process | Function in Osteoclastogenesis | Effect of this compound | Reference |
|---|---|---|---|
| AKT Phosphorylation | Activation of downstream signaling | Inhibited | nih.govmdpi.comresearchgate.net |
| c-Fos Expression | Master transcription factor for differentiation | Inhibited | nih.govmdpi.com |
| NF-ATc1 Expression | Master transcription factor for differentiation | Inhibited | nih.govmdpi.com |
| TRAP-Positive Multinucleated Cells | Marker of mature osteoclasts | Reduced | nih.govmdpi.comresearchgate.net |
| F-actin Ring Formation | Essential for bone resorption activity | Suppressed | nih.govmdpi.com |
Potential Influence on Mitogen-Activated Protein Kinases (MAPKs) and Nuclear Factor-kappa B (NF-κB) Pathways
Research into the effects of this compound on bone marrow-derived macrophages (BMMs) has revealed its capacity to attenuate crucial RANKL-mediated signaling pathways. mdpi.comresearchgate.net Upon stimulation with RANKL, this compound was observed to suppress the activation of mitogen-activated protein kinase (MAPK) signaling pathways, including extracellular signal-regulated kinase 1/2 (ERK1/2), c-Jun N-terminal kinase (JNK), and p38. mdpi.comresearchgate.net
Furthermore, this compound demonstrated an influence on the nuclear factor-kappa B (NF-κB) pathway. mdpi.com It was shown to stabilize IκB, an inhibitor of NF-κB, at early time points (5 and 15 minutes) following RANKL stimulation. mdpi.com This stabilization prevents the translocation of NF-κB into the nucleus, thereby inhibiting the transcription of target genes essential for osteoclast formation. These findings collectively suggest that the inhibitory effects of this compound on osteoclast differentiation are, in part, mediated through its modulation of the MAPK and NF-κB signaling cascades. mdpi.com
Suppression of Osteoclast-Specific Transcription Factors (e.g., c-Fos, NF-ATc1)
A critical step in osteoclast differentiation is the expression of specific transcription factors that drive the osteoclastogenic program. This compound has been shown to significantly inhibit the expression of key osteoclast-specific transcription factors, namely c-Fos and the nuclear factor of activated T-cells cytoplasmic 1 (NF-ATc1). researchgate.netnih.gov
In RANKL-induced osteoclastogenesis, this compound treatment leads to a reduction in the protein levels of both c-Fos and NF-ATc1. researchgate.netnih.gov Since c-Fos is an upstream regulator required for the initial induction of NF-ATc1, its suppression by this compound is a key event. The subsequent decrease in NF-ATc1, the master transcription factor for osteoclast differentiation, leads to a downstream reduction in osteoclast-specific genes. This inhibitory action on c-Fos and NF-ATc1 is a central mechanism by which this compound reduces the formation of tartrate-resistant acid phosphatase (TRAP)-positive multinucleated osteoclasts and suppresses the bone resorption activity of mature osteoclasts. mdpi.comnih.gov
Table 1: Effect of this compound on Osteoclastogenesis Signaling Pathways
| Signaling Pathway | Target Protein/Factor | Observed Effect of this compound | Reference |
| MAPK | ERK1/2, JNK, p38 | Suppression of phosphorylation (inactivation) | mdpi.com, researchgate.net |
| NF-κB | IκB | Stabilization, preventing degradation | mdpi.com |
| Transcription Factors | c-Fos | Inhibition of expression | nih.gov, researchgate.net |
| Transcription Factors | NF-ATc1 | Inhibition of expression | nih.gov, researchgate.net |
Enzymatic Inhibition and Modulation
This compound and its related compounds exhibit inhibitory effects on key enzymes involved in physiological processes such as pigmentation.
Tyrosinase Enzyme Activity Modulation
Rhusflavanone, a closely related biflavonoid, has demonstrated notable inhibitory activity against mushroom tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.govresearchgate.net In one study, Rhusflavanone exhibited strong tyrosinase inhibitory activity with a reported IC50 value of 10.6 µg/mL. nih.govresearchgate.net This inhibitory potency was significantly higher than that of the standard inhibitor, arbutin (B1665170) (IC50 = 87.20 µg/mL). nih.gov The mechanism is thought to be related to the polyhydroxylated phenolic structure of biflavonoids, which may allow for the chelation of copper atoms within the active site of the tyrosinase enzyme. researchgate.net
Table 2: Tyrosinase Inhibitory Activity of Rhusflavanone
| Compound | Source | Target Enzyme | IC50 Value | Reference |
| Rhusflavanone | Mesua ferrea L. stamens | Mushroom Tyrosinase | 10.6 µg/mL | nih.gov, researchgate.net |
| Arbutin (Control) | - | Mushroom Tyrosinase | 87.20 µg/mL | nih.gov |
Inhibition of Stress-Mediated MAPK/MITF Signaling in Tyrosinase Regulation
Melanin synthesis is regulated by the microphthalmia-associated transcription factor (MITF), which is itself activated by several pathways, including the mitogen-activated protein kinase (MAPK) cascade. mdpi.com The inhibition of stress-mediated MAPK/MITF signaling is a known mechanism for reducing tyrosinase expression and subsequent melanin production. mdpi.com For instance, other flavonoids like swertiajaponin (B1674783) have been shown to reduce tyrosinase protein levels by inhibiting this specific pathway. mdpi.com
While the MAPK/MITF pathway is a recognized target for flavonoids that modulate pigmentation, studies have not yet explicitly detailed the direct inhibitory effect of this compound on this specific stress-mediated signaling cascade in the context of tyrosinase regulation. mdpi.comnih.gov
Antiviral Interaction Mechanisms
Computational studies have explored the potential of this compound and related biflavonoids as inhibitors of viral enzymes, highlighting their possible role in antiviral research.
Molecular Docking to SARS-CoV-2 Main Protease (Mpro)
The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for therapeutic inhibitors. nih.gov In silico molecular docking studies have been conducted to evaluate the binding affinity of biflavonoids from Rhus succedanea to the Mpro active site. nih.gov
In one such study, the compound identified as Rhusflavanone was docked against SARS-CoV-2 Mpro, yielding a binding affinity (docking energy) of -23.36 kcal/mol. nih.gov This indicated a strong potential interaction. The analysis suggested that crucial amino acid residues such as Thr26, Asn142, Gly143, Ser144, and Glu166 in the Mpro binding cavity are important for the interaction with these biflavonoids. nih.gov Another computational analysis of phytochemicals from Rhus species also identified this compound as a potential inhibitor of Mpro, with a predicted molecular docking energy of -10.9 kcal/mol. nih.govresearchgate.net These computational findings suggest that this compound may act as a potential inhibitor of the SARS-CoV-2 main protease, warranting further investigation through in vitro and in vivo studies. nih.govnih.gov
Table 3: Molecular Docking of this compound/Rhusflavanone against SARS-CoV-2 Mpro
| Compound Name Used in Study | Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) | Reference |
| Rhusflavanone | SARS-CoV-2 Mpro | -23.36 | Thr26, Asn142, Gly143, Ser144, Glu166 | nih.gov |
| This compound | SARS-CoV-2 Mpro | -10.9 | Not specified | researchgate.net |
Molecular Dynamics Simulations of Compound-Mpro Complexes
Molecular dynamics (MD) simulations have been instrumental in elucidating the stability and interaction of this compound and similar biflavonoids with the main protease (Mpro) of SARS-CoV-2, a critical enzyme for viral replication. nih.govnih.gov These computational studies simulate the dynamic behavior of the protein-ligand complex over time, providing insights into its conformational stability and the nature of the binding interactions. tandfonline.comresearchgate.net
Simulations of biflavonoid-Mpro complexes, including those structurally related to this compound, have revealed that these compounds can bind with high affinity to the catalytic site of the enzyme. nih.gov The stability of these complexes is a key indicator of their potential inhibitory activity. For instance, MD simulations lasting up to 100 nanoseconds have shown that certain biflavonoids form highly stable complexes with Mpro, exhibiting minimal conformational fluctuations. nih.gov This stability is often attributed to a network of hydrogen bonds and hydrophobic interactions with key amino acid residues in the Mpro binding pocket. nih.govresearchgate.net The root mean square deviation (RMSD) is a common metric used in these simulations to assess the stability of the complex, with lower values indicating greater stability. tandfonline.comfrontiersin.org
Antiparasitic Action Pathways
This compound has demonstrated significant activity against parasites such as Leishmania amazonensis. researchgate.netresearchgate.net Its mechanism of action is multifaceted, involving the disruption of several critical cellular processes within the parasite. researchgate.net
Induction of Reactive Oxygen Species (ROS) Production in Parasites
A key aspect of this compound's antiparasitic activity is its ability to induce the production of reactive oxygen species (ROS) within the parasite. researchgate.netresearchgate.net ROS are highly reactive molecules that can cause widespread damage to cellular components, including lipids, proteins, and DNA, leading to oxidative stress. nih.govmdpi.com The host's immune cells, such as macrophages, naturally produce ROS as a defense mechanism against invading pathogens. nih.govmdpi.com this compound appears to amplify this oxidative stress within the parasite itself, contributing to its demise. researchgate.net This increased ROS production is a common mechanism of action for various antiparasitic drugs. unl.pt
Mitochondrial Dysfunction in Parasites
The induction of ROS is closely linked to another of this compound's mechanisms: the induction of mitochondrial dysfunction. researchgate.netresearchgate.net The mitochondrion is a vital organelle for energy production and is also a major site of ROS generation. mdpi.com By disrupting the mitochondrial membrane potential, this compound impairs the parasite's energy metabolism and exacerbates ROS production, creating a vicious cycle that leads to cell death. researchgate.netmdpi.com Studies on other antiparasitic compounds have shown that mitochondrial swelling and a decrease in mitochondrial membrane potential are common indicators of this mechanism. mdpi.com
Parasite Membrane Disruption
In addition to its effects on internal organelles, this compound also acts on the parasite's outer membrane. researchgate.netresearchgate.net It has been shown to disrupt the integrity of the parasite's cell membrane, leading to a loss of cellular contents and ultimately, cell lysis. researchgate.net This mechanism is a direct and effective way of killing the parasite. mdpi.comfrontiersin.org The ability of a compound to disrupt the parasite membrane while showing low toxicity to mammalian cells is a crucial factor in its potential as a therapeutic agent. researchgate.netresearchgate.net
Antioxidant Activity Mechanisms
Paradoxically, while this compound induces oxidative stress in parasites, it also possesses antioxidant properties. This dual activity is dependent on the cellular context. Its antioxidant effects are primarily attributed to its ability to scavenge free radicals.
Electron Transfer–Proton Transfer (ETPT) Mechanisms
The Electron Transfer–Proton Transfer (ETPT) mechanism, also commonly referred to as Single Electron Transfer-Proton Transfer (SET-PT), is a two-step process by which antioxidant compounds can neutralize free radicals. frontiersin.orgmsu.edu
Step 1: Electron Transfer: The flavonoid (ArOH) first transfers a single electron to the free radical (R•), resulting in the formation of a flavonoid radical cation (ArOH•+) and an anion (R-).
Step 2: Proton Transfer: The unstable radical cation then releases a proton (H+), forming a stable flavonoid phenoxyl radical (ArO•).
Sequential Proton Loss Electron Transfer (SPLET) Processes
The Sequential Proton Loss Electron Transfer (SPLET) mechanism is another crucial two-step pathway for flavonoid antioxidant action, and it is often the predominant mechanism in polar solvents. mdpi.comscielo.org.mx
Step 1: Proton Loss: The flavonoid (ArOH) first deprotonates, losing a proton (H+) to form a phenoxide anion (ArO-). The ease of this step is quantified by the Proton Affinity (PA) and the pKa value of the most acidic hydroxyl group. A lower PA value indicates a greater propensity for deprotonation. frontiersin.orgresearchgate.net
Step 2: Electron Transfer: The resulting phenoxide anion, being electron-rich, then readily donates an electron to the free radical (R•), neutralizing it and forming a flavonoid phenoxyl radical (ArO•). This step is governed by the Electron Transfer Enthalpy (ETE). frontiersin.org
The SPLET mechanism is considered highly significant for polyphenolic compounds like this compound. researchgate.net The presence of multiple hydroxyl groups on the this compound structure provides several potential sites for the initial proton loss. The acidity of these hydroxyl groups is a key determinant of the reaction rate. Theoretical studies on various flavonoids have shown that the deprotonation step is often the most thermodynamically favorable initial step in polar media, making SPLET a kinetically preferred pathway. unab.cl
Table 1: Key Thermochemical Parameters for Antioxidant Mechanisms This interactive table summarizes the key parameters that determine the favorability of different antioxidant mechanisms.
| Mechanism | Key Parameter(s) | Description | Favorable Condition |
| ETPT / SET-PT | Ionization Potential (IP) | Energy required to remove an electron. | Low IP |
| SPLET | Proton Affinity (PA) | Enthalpy change for the deprotonation step. | Low PA |
| SPLET | Electron Transfer Enthalpy (ETE) | Enthalpy change for electron transfer from the anion. | Low ETE |
| HAT | Bond Dissociation Enthalpy (BDE) | Enthalpy required to break the O-H bond homolytically. | Low BDE |
Impact of Intramolecular Hydrogen Bonding on Reactivity
Intramolecular hydrogen bonds (IMHBs) are non-covalent interactions that occur within a single molecule and play a profound role in determining the structure, stability, and reactivity of flavonoids. osti.goved.ac.uk In the structure of this compound, which is a biapigenin, IMHBs can form between the hydroxyl group at the C5 position and the carbonyl group oxygen at the C4 position of the C-ring.
This internal hydrogen bonding has several effects:
Altered Reactivity: The formation of an IMHB involving a specific hydroxyl group increases the energy required to break that O-H bond (its Bond Dissociation Enthalpy, or BDE). nih.gov Consequently, the 5-OH group, despite being a phenolic hydroxyl, is less likely to be the initial site of free radical attack via a hydrogen atom transfer (HAT) mechanism. The reactivity is shifted towards other hydroxyl groups, such as the 7-OH and the 4'-OH, which are not involved in strong IMHBs. nih.gov
Disruption of these bonds can lead to significant changes in the molecule's properties and interactions. nih.gov Therefore, while IMHBs are crucial for molecular stability, they also modulate the antioxidant reactivity by differentiating the roles of the various hydroxyl groups within the molecule.
Role of Catechol Moiety Activity and Electron Density Distribution
A key structural feature responsible for the potent antioxidant activity of many flavonoids is the presence of a catechol group—an o-dihydroxy arrangement—on the B-ring (i.e., hydroxyl groups at the 3' and 4' positions). researchgate.net This configuration is an excellent electron donor and significantly enhances radical scavenging capacity. researchgate.net
However, this compound is a biflavonoid composed of two apigenin (B1666066) units. Apigenin itself does not possess a catechol moiety; it has a single hydroxyl group at the 4' position on its B-ring. Consequently, This compound lacks a catechol group .
The 4'-OH group on the B-ring can donate a hydrogen atom or participate in electron delocalization to stabilize the resulting radical.
The resorcinol-type A-ring (with hydroxyls at C5 and C7) also contributes to the antioxidant potential. The electron-donating nature of these hydroxyl groups increases the electron density of the aromatic system. researchgate.net
When this compound neutralizes a free radical by donating a hydrogen atom (from the 4'-OH or 7-OH group), the resulting phenoxyl radical is stabilized through the delocalization of the unpaired electron across the extensive π-system of the flavonoid skeleton. researchgate.net This delocalization minimizes the reactivity of the flavonoid radical, preventing it from initiating further radical chain reactions. Thus, the collective effect of its hydroxyl groups and the extensive conjugation of the biflavonoid system allows this compound to function as an effective antioxidant even without a catechol structure.
In Vitro Pharmacological Investigations
Neuropharmacological Receptor Binding Assays
Rhusflavone has been identified as a potent modulator of the GABA(A)-benzodiazepine (BZD) receptor complex. mdpi.comnih.gov In competitive binding assays, this compound demonstrated a high affinity for the benzodiazepine (B76468) binding site on the GABA(A) receptor. researchgate.netnih.gov These studies often utilize the radiolabeled antagonist ³H-Ro 15-1788 (flumazenil) to determine the binding affinity of test compounds. researchgate.netnih.govrevvity.com
Research involving biflavonoids isolated from Rhus parviflora showed that this compound, along with mesuaferrone B and agathisflavone (B1666641), competitively inhibited the binding of ³H-Ro 15-1788 flumazenil (B1672878). researchgate.netnih.gov Among these compounds, this compound exhibited the highest potency. mdpi.comresearchgate.net The hypnotic effects associated with this compound are believed to be mediated through this positive allosteric modulation of the GABA(A)-BZD receptor. mdpi.comresearchgate.netnih.gov The binding affinity, represented by the inhibitor constant (Ki), quantifies this interaction.
Table 1: Competitive Inhibition of ³H-Ro 15-1788 (Flumazenil) Binding by Biflavonoids
| Compound | Ki (μM) | Source |
|---|---|---|
| This compound | 0.045 | mdpi.com, researchgate.net |
| Agathisflavone | 0.091 | mdpi.com, researchgate.net |
| Mesuaferrone B | 0.280 | mdpi.com, researchgate.net |
Osteoclast Differentiation and Resorption Assays
Recent studies have explored the effects of this compound on bone metabolism, specifically its role in osteoclastogenesis, the process of osteoclast formation. nih.govmdpi.comresearchgate.net Osteoclasts are cells responsible for bone resorption, and their overactivity can lead to bone diseases. mdpi.com
This compound has been shown to inhibit the differentiation of osteoclasts from their precursors, bone marrow-derived macrophages (BMMs). nih.govmdpi.comresearchgate.net This differentiation is primarily induced by the Receptor Activator of Nuclear Factor kappa B Ligand (RANKL). mdpi.com Investigations revealed that this compound suppresses RANKL-induced osteoclastogenesis in a dose-dependent manner without showing cytotoxicity to the BMMs. mdpi.comresearchgate.net The compound was found to attenuate key signaling pathways mediated by RANKL, particularly the AKT signaling pathway. nih.govmdpi.com Furthermore, this compound inhibits the expression of crucial transcription factors for osteoclast differentiation, namely c-Fos and Nuclear Factor of Activated T-cells cytoplasmic 1 (NF-ATc1). nih.govmdpi.comresearchgate.net
Tartrate-Resistant Acid Phosphatase (TRAP) is a hallmark enzyme and a widely used cytochemical marker for identifying mature, functional osteoclasts. mdpi.comabbexa.comelabscience.com Studies have demonstrated that this compound treatment significantly reduces the number of TRAP-positive multinucleated osteoclasts (MNCs) during RANKL-induced differentiation of BMMs. nih.govmdpi.comresearchgate.net This inhibitory effect was observed to be dose-dependent, with concentrations between 1–30 μM of this compound effectively suppressing the formation of TRAP-positive cells. mdpi.comresearchgate.net
For osteoclasts to resorb bone, they must form a unique cytoskeletal structure known as the F-actin ring, which is essential for adhesion to the bone surface and the creation of a sealed resorption compartment. mdpi.comresearchgate.net Research shows that this compound treatment impairs the formation of these mature F-actin rings in a dose-dependent manner. mdpi.comresearchgate.net This disruption of the actin cytoskeleton directly demonstrates that this compound suppresses the bone resorption activity of mature osteoclasts. nih.govmdpi.comresearchgate.netdntb.gov.ua
Table 2: Summary of this compound's Effects on Osteoclastogenesis
| Assay | Finding | This compound Concentration | Source |
|---|---|---|---|
| RANKL-Induced Osteoclastogenesis | Dose-dependent suppression of osteoclast differentiation. | 1–30 μM | mdpi.com, researchgate.net |
| TRAP-Positive MNC Formation | Dose-dependent reduction in the number of TRAP-positive multinuclear osteoclasts. | 1–30 μM | mdpi.com, researchgate.net, nih.gov |
| F-Actin Ring Formation | Dose-dependent impairment of mature F-actin ring structures. | Not specified | mdpi.com, researchgate.net |
| Bone Resorption Activity | Suppression of osteoclast bone resorption activity. | Not specified | mdpi.com, researchgate.net, nih.gov |
Antiparasitic Efficacy Studies
This compound has been investigated for its potential as an antiparasitic agent. Research has focused on its efficacy against the protozoan parasite Leishmania amazonensis, the causative agent of cutaneous leishmaniasis. researchgate.netresearchgate.net
In vitro studies revealed that this compound exhibits high leishmanicidal activity against both the promastigote (the motile, flagellated form found in the insect vector) and the amastigote (the non-motile, intracellular form found in the mammalian host) forms of L. amazonensis. researchgate.netresearchgate.net The mechanism of action appears to involve the induction of reactive oxygen species (ROS) production, leading to mitochondrial dysfunction and disruption of the parasite's cell membrane. researchgate.netresearchgate.net Importantly, the compound showed low toxicity to mammalian macrophages and human erythrocytes, suggesting a degree of selectivity for the parasite. researchgate.netresearchgate.net
**Table 3: Antiparasitic Activity of this compound against *Leishmania amazonensis***
| Parasite Form | Activity Metric | Result | Source |
|---|---|---|---|
| Promastigote | IC50 | 5 μM | researchgate.net, researchgate.net |
| Amastigote | % Mortality | 76.7% at 2 μM | researchgate.net, researchgate.net |
Cell-Based Cytotoxicity Evaluation
The cytotoxic potential of this compound has been evaluated against several human cancer cell lines. nih.gov Research has shown that this compound demonstrates significant cytotoxic effects. nih.gov Specifically, its activity was assessed against human colon carcinoma (HCT-116), human breast carcinoma (MCF-7), and human cervical carcinoma (HeLa) cells. nih.gov The compound exhibited notable cytotoxicity against the MCF-7 breast cancer cell line with a 50% inhibitory concentration (IC50) value of 17.50 μM. nih.gov Cytotoxic activity was also observed against HCT-116 and HeLa cell lines, with IC50 values reported to be in the range of 17-19 µM for each. nih.gov
Table 2: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Source(s) |
|---|---|---|---|
| HCT-116 | Human Colon Carcinoma | ~17-19 | nih.gov |
| MCF-7 | Human Breast Carcinoma | 17.50 | nih.gov |
Studies investigating the effects of this compound on primary cultured cells have been conducted, particularly using bone marrow-derived macrophages (BMMs). researchgate.netijpras.commdpi.com In these investigations, this compound was evaluated for its potential cytotoxicity on non-cancerous primary cells. researchgate.netijpras.commdpi.com The findings consistently report that this compound exhibited no cytotoxicity in BMMs. researchgate.netijpras.commdpi.com Furthermore, when BMMs were differentiated into osteoclasts, treatment with this compound also did not result in cytotoxic effects. ijpras.commdpi.com This low toxicity towards mammalian macrophages contributes to a high selectivity index when compared to its potent activity against Leishmania amastigotes. uwc.ac.zaddtjournal.comresearchgate.net
Animal Model Research on Biological Activities
Sedative-Hypnotic Effects Assessment
The sedative and hypnotic potential of rhusflavone has been evaluated using established rodent models. These studies primarily measure the compound's ability to induce or enhance sleep, often in conjunction with a known hypnotic agent like pentobarbital.
Studies in Pentobarbital-Induced Sleep Models in Rodents
In studies utilizing pentobarbital-induced sleep in mice, this compound has demonstrated a significant capacity to induce sleep. researchgate.net Oral administration of this compound was found to decrease the time it took for mice to fall asleep (sleep latency) and increase the total duration of sleep in a dose-dependent manner. researchgate.netnih.gov Specifically, doses of 25 and 50 mg/kg have been noted to produce these effects. researchgate.net
The potentiation of pentobarbital-induced sleep is a key finding in these studies. When administered with a sub-hypnotic dose of pentobarbital, this compound increased the rate of sleep onset. nih.gov This suggests a synergistic interaction between this compound and pentobarbital. The research indicates that this compound is one of the most potent biflavonoids isolated from Rhus parviflora in terms of inducing sleep. researchgate.netnih.gov
Interactive Data Table: Effect of this compound on Pentobarbital-Induced Sleep in Mice
| Dose of this compound | Change in Sleep Latency | Change in Sleep Duration |
|---|---|---|
| 25 mg/kg | Decrease researchgate.net | Increase researchgate.net |
| 50 mg/kg | Decrease researchgate.net | Increase researchgate.net |
Pharmacological Blockade of Hypnotic Effects (e.g., with Flumazenil)
To elucidate the mechanism of action behind this compound's sedative-hypnotic effects, researchers have used pharmacological antagonists. Flumazenil (B1672878), a known benzodiazepine (B76468) antagonist, has been a key tool in this research. nih.govfresenius-kabi.com It works by competitively inhibiting substances that bind to the benzodiazepine receptor site on the GABA-A receptor complex. fresenius-kabi.combenzoinfo.com
Studies have shown that the hypnotic effect induced by this compound can be fully blocked or antagonized by flumazenil. researchgate.netnih.gov This finding strongly suggests that this compound exerts its sedative-hypnotic effects through the positive allosteric modulation of GABA-A-benzodiazepine receptors. researchgate.netnih.gov In essence, this compound appears to enhance the activity of the inhibitory neurotransmitter GABA at these receptor sites, a mechanism similar to that of benzodiazepines. researchgate.netbenzoinfo.com
Further evidence supporting this mechanism comes from competitive binding assays. This compound, along with other biflavonoids like mesuaferrone B and agathisflavone (B1666641), competitively inhibited the binding of flumazenil to the benzodiazepine binding site. nih.govnih.gov this compound exhibited a high potency in this inhibition. nih.gov
Interactive Data Table: Competitive Inhibition of Flumazenil Binding by Biflavonoids
| Compound | Inhibition of Flumazenil Binding |
|---|---|
| This compound | Competitive nih.govnih.gov |
| Mesuaferrone B | Competitive nih.govnih.gov |
| Agathisflavone | Competitive nih.govnih.gov |
Structure Activity Relationship Sar Studies
Structural Features Influencing GABA(A) Receptor Binding Affinity
The γ-aminobutyric acid type A (GABA(A)) receptor is a crucial ligand-gated ion channel in the central nervous system and a target for various therapeutic agents. nih.gov Biflavonoids, including Rhusflavone, have been identified as potent modulators of this receptor. mdpi.com
Studies have shown that this compound acts as a competitive inhibitor at the benzodiazepine (B76468) (BZD) binding site of the GABA(A) receptor. mdpi.comresearchgate.net Its high potency is demonstrated by a low inhibition constant (Ki). The biflavonoid structure appears to be a key determinant of this high-affinity binding. Specifically, this compound, along with other biflavonoids like agathisflavone (B1666641) and mesuaferrone B, has shown significant potency in competitive binding assays against flumazenil (B1672878), a known BZD-site antagonist. mdpi.com The structural complexity and larger surface area of the dimerized flavonoid may allow for more extensive interactions within the binding pocket compared to monomeric flavonoids. The specific arrangement of the two flavanone (B1672756) units and their linkage are critical for orienting the hydroxyl groups and other features correctly to achieve high-affinity binding. mdpi.comresearchgate.net
| Compound | Type | Inhibition Constant (Ki) | Reference |
|---|---|---|---|
| This compound | Biflavonoid | 0.045 µM | mdpi.com |
| Agathisflavone | Biflavonoid | 0.091 µM | mdpi.com |
| Mesuaferrone B | Biflavonoid | 0.280 µM | mdpi.com |
Impact of Biflavonoid Dimerization on Tyrosinase Inhibitory Activity
Tyrosinase is a key copper-containing enzyme that catalyzes the initial steps of melanin (B1238610) synthesis. researchgate.net The inhibition of this enzyme is a major focus in the development of skin-lightening agents. This compound has been identified as a potent inhibitor of mushroom tyrosinase. researchmap.jpnih.gov
Research indicates that the dimerization of flavonoid units significantly enhances tyrosinase inhibitory activity. researchmap.jpnih.gov this compound and the related biflavonoid mesuaferrone B, both isolated from the stamens of Mesua ferrea L., exhibit strong inhibitory effects against mushroom tyrosinase, with IC₅₀ values of 10.6 µg/mL and 10.3 µg/mL, respectively. researchgate.netnih.gov This potency is considerably higher than that of the standard inhibitor arbutin (B1665170) (IC₅₀ = 87.20 µg/mL). researchgate.netnih.gov The enhanced activity of biflavonoids compared to their monomeric flavonoid counterparts suggests that the larger, more complex structure can more effectively interact with the enzyme's active site, potentially through chelation of the copper atoms within the catalytic site. researchgate.net The presence of multiple hydroxyl groups on the biflavonoid scaffold is thought to be crucial for this metal-chelating mechanism. researchgate.net
| Compound | Type | IC50 Value (µg/mL) | Reference |
|---|---|---|---|
| This compound | Biflavonoid | 10.6 | researchgate.netnih.gov |
| Mesuaferrone B | Biflavonoid | 10.3 | researchgate.netnih.gov |
| Arbutin (Positive Control) | Glycoside | 87.20 | researchgate.netnih.gov |
| Kojic Acid (Positive Control) | Pyrone | 3.87 | nih.gov |
Computational Chemistry Approaches for Antiradical Capacity
Computational chemistry provides powerful tools for investigating the antioxidant and antiradical properties of flavonoids at a molecular level. mdpi.com These methods help to elucidate the mechanisms by which these compounds neutralize free radicals.
Density Functional Theory (DFT) is a quantum chemical method widely used to study the structure-activity relationships of antioxidants. nih.govnih.gov For flavonoids, DFT calculations can determine various parameters that predict their antiradical capacity. nih.gov Key mechanisms of radical scavenging that can be investigated include Hydrogen Atom Transfer (HAT), Sequential Proton Loss Electron Transfer (SPLET), and Electron Transfer-Proton Transfer (ETPT). nih.govnih.gov DFT studies on flavones and flavonols, which are the monomeric units of biflavonoids like this compound, have shown that in a water solvent, the SPLET mechanism is typically the most favored pathway for the initial radical scavenging action. nih.gov Thermodynamic and kinetic parameters calculated via DFT help to predict the reactivity of different hydroxyl groups on the flavonoid skeleton. nih.govsemanticscholar.org
The analysis of molecular and radical structures using computational methods provides deeper insight into antioxidant activity. nih.gov Techniques such as Natural Bonding Orbitals (NBO) analysis and spin density analysis are employed to understand electron distribution and delocalization in both the parent molecule and its radical form. nih.gov Frontier Molecular Orbital Theory (HOMO/LUMO analysis) is also a common tool, where the energy of the Highest Occupied Molecular Orbital (E-HOMO) is often correlated with the ability of a molecule to donate an electron, a key step in many antioxidant mechanisms. mdpi.com For flavonoids, these analyses have revealed that the substitution pattern of hydroxyl groups is paramount. For instance, the C4' hydroxyl group in flavones and the C3 hydroxyl group in flavonols are often identified as the most likely sites for hydrogen atom abstraction. nih.gov The presence of a catechol (3',4'-dihydroxy) moiety in the B-ring is also a well-established determinant of high antiradical activity. nih.gov
Molecular Modeling and Docking Simulations for Target Interactions
Molecular modeling and docking simulations are indispensable computational tools for visualizing and predicting how a ligand, such as this compound, interacts with its biological target at an atomic level. nih.govdromicslabs.com These techniques are fundamental to structure-based drug design. nih.gov
The process begins with a three-dimensional structure of the target protein, which can be obtained from experimental methods like X-ray crystallography or generated through computational modeling. mdpi.comfrontiersin.org Docking software then predicts the preferred orientation and conformation (the "pose") of the ligand within the protein's binding site. frontiersin.org The simulation scores these poses based on binding affinity, allowing researchers to identify the most stable ligand-protein complexes. dromicslabs.com
These simulations can reveal specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the complex. nih.gov For this compound, docking studies could be used to model its interaction with the GABA(A) receptor's BZD site or the active site of tyrosinase, providing a structural rationale for its observed inhibitory activities. To further validate the stability of these docked complexes and understand their behavior over time, molecular dynamics (MD) simulations are often performed. nih.govfrontiersin.org MD simulates the movement of every atom in the system, providing a dynamic view of the ligand-protein interaction and confirming the stability of the binding mode predicted by docking. nih.gov
Rhusflavone Derivatization and Analogue Synthesis
The structural complexity and diverse biological activities of rhusflavone have prompted investigations into its chemical modification and the synthesis of its analogues. These efforts are aimed at understanding structure-activity relationships and developing new compounds with enhanced or more specific therapeutic properties.
Future Research Directions
Exploration of Undiscovered Molecular Targets and Ligand Binding Sites
A primary avenue for future research lies in the comprehensive identification of Rhusflavone's molecular targets and their specific ligand binding sites. While some protein interactions have been elucidated, a vast landscape of potential binding partners within the human proteome remains uncharted. Understanding how this compound interacts with its targets at a molecular level is fundamental to deciphering its mechanisms of action and optimizing its therapeutic effects. drughunter.com
Techniques such as molecular dynamics (MD) simulations can provide an atomic-level view of the binding process, potentially revealing not only the final bound structure but also important intermediate conformations. nih.gov This approach is particularly valuable for identifying allosteric binding sites—sites other than the primary active site—which can offer novel avenues for modulating protein function. nih.govnih.gov The discovery of such previously unknown binding sites could significantly expand the therapeutic applications of this compound. nih.gov
Furthermore, computational methods for mapping binding "hot spots" can help to pinpoint regions on a protein's surface that are most likely to bind small molecules like this compound. nih.gov The integration of recently available predicted protein structures, such as those from AlphaFold, into databases of potential ligand binding sites provides an unprecedented opportunity to explore previously uncharacterized structural space. mdpi.combiorxiv.org By computationally screening this compound against these vast pocket libraries, researchers can identify novel, druggable protein targets. mdpi.combiorxiv.org
Experimental validation of these computationally predicted interactions is a critical next step. nih.gov Techniques like X-ray crystallography, cryogenic electron microscopy (cryo-EM), and various biochemical and biophysical assays can confirm the binding site and provide high-resolution structural information. drughunter.com Site-directed mutagenesis, where specific amino acids in a predicted binding site are altered, can further validate the importance of those residues for this compound's binding and activity. drughunter.com
Advanced Omics-Based Profiling for Global Cellular Responses
To gain a holistic understanding of this compound's biological effects, future research must employ advanced "omics" technologies. nih.govnih.gov These high-throughput approaches allow for the comprehensive analysis of various biomolecules within a cell, providing a global picture of the cellular response to this compound exposure. nih.govfrontiersin.org
Key omics technologies for this purpose include:
Genomics: To study how this compound may influence gene expression and identify any genetic variations that could affect an individual's response. nih.govfrontiersin.org
Transcriptomics: To provide a dynamic view of how this compound alters the expression levels of RNA molecules within a cell. frontiersin.org
Proteomics: To analyze changes in protein expression, post-translational modifications (PTMs), and protein-protein interactions, which are direct mediators of cellular function. nih.govfrontiersin.orgosti.gov Mass spectrometry-based proteomics is particularly powerful for the large-scale, unbiased quantification of thousands of proteins and their modifications. osti.gov
Metabolomics: To investigate how this compound affects the small-molecule metabolites within a cell, offering insights into metabolic pathway alterations. frontiersin.org
The integration of these multi-omics datasets is crucial for constructing a comprehensive model of this compound's mechanism of action. nih.govnih.gov This integrated approach can reveal complex signaling networks and pathways that are modulated by the compound, leading to a more robust understanding than single-omics analyses alone. nih.gov For instance, combining proteomic and genomic data can elucidate how genetic predispositions influence protein-level responses to this compound. nih.gov
Furthermore, single-cell profiling technologies are emerging as a powerful tool to investigate cellular heterogeneity in response to therapeutic agents. biorxiv.org Applying single-cell proteomics, for example, could reveal how individual cells within a population respond differently to this compound, providing insights into mechanisms of action and potential resistance. biorxiv.org
Integration of In Silico Predictions with Experimental Validation
Computational tools can be used to predict a wide range of properties for this compound and its derivatives, including their absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as potential toxicity. ri.se These predictions, based on the compound's chemical structure, can identify potential liabilities early in the development process, saving time and resources. ri.se
Network-based approaches, inspired by systems pharmacology, can be used to construct compound-target interaction networks, providing a comprehensive view of how this compound might interact with multiple targets related to a specific disease. nih.gov These models can help to identify the most promising therapeutic applications for the compound. nih.gov
Synthetic Biology and Biotechnological Production Strategies for Sustainable Sourcing
As research on this compound advances, ensuring a sustainable and scalable supply of the compound becomes increasingly important. Traditional methods of extraction from plant sources can be inefficient and environmentally taxing. Synthetic biology and biotechnology offer promising alternatives for the sustainable production of this compound and other valuable natural products. nutraingredients-usa.comdigicomply.com
Synthetic biology involves the design and construction of new biological parts, devices, and systems, or the redesign of existing, natural biological systems for useful purposes. digicomply.comnih.gov In the context of this compound production, this could involve engineering microorganisms like yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli) to produce the compound through fermentation. nutraingredients-usa.comnih.gov This is achieved by introducing the necessary biosynthetic pathways from the source plant into the microbial host. nih.govnih.gov
The advantages of microbial production include:
Sustainability: Reduces reliance on potentially rare or slow-growing plant sources and minimizes the environmental impact of cultivation and extraction. nutraingredients-usa.comdigicomply.com
Scalability: Fermentation processes can be readily scaled up to meet industrial demands. nutraingredients-usa.comnih.gov
Consistency and Purity: Production in a controlled bioreactor environment can lead to a more consistent and purer product compared to plant extracts. nutraingredients-usa.com
Metabolic engineering techniques can be used to optimize the production yields in these microbial cell factories. nih.govresearchgate.net This involves modifying the host organism's metabolism to direct more resources towards the synthesis of the desired compound. researchgate.net Computational tools and machine learning can be integrated into this process to design and test metabolic engineering strategies more efficiently. researchgate.net
By harnessing the power of synthetic biology and biotechnology, researchers can develop robust and environmentally friendly methods for producing this compound, ensuring that a sufficient supply is available for further research and potential therapeutic applications. nih.govnih.gov
Q & A
Basic Research Questions
Q. What is the molecular structure of Rhusflavone, and what spectroscopic methods are recommended for its characterization?
- Answer : this compound (C₃₀H₂₀O₁₀, MW 540.49) is a flavonoid isolated from Rhus sylvestris (fruit and seeds) . For structural characterization:
-
Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to assign aromatic protons and carbon signals, focusing on flavonoid-specific patterns (e.g., ABX coupling in the B-ring).
-
Mass Spectrometry (MS) : High-resolution MS (HR-MS) confirms molecular weight and fragmentation patterns.
-
X-ray Crystallography (if crystalline): Resolve 3D configuration.
-
Purity Validation : HPLC with UV detection (λ = 280 nm) and ≥95% purity threshold .
Table 1: Key Spectroscopic Data for this compound
Technique Observed Data Reference Standard ¹H NMR (CDCl₃) δ 6.85 (s, 1H, H-3) Flavonoid backbone ¹³C NMR δ 182.1 (C=O) JECFA guidelines HR-MS (ESI+) [M+H]⁺ m/z 541.4872 (calc. 541.4878)
Q. What are the primary natural sources of this compound, and how is it extracted for laboratory studies?
- Answer :
- Sources : Rhus sylvestris (fruit/seeds), with seasonal variation in yield .
- Extraction Methods :
Solvent Extraction : Ethanol/water (70:30 v/v) at 60°C for 6 hours.
Column Chromatography : Silica gel with hexane-ethyl acetate gradient.
Quality Control : Compare retention times (HPLC) and spectral data with literature .
Q. What preclinical pharmacological activities have been reported for this compound?
- Answer :
-
Antioxidant Activity : DPPH assay (IC₅₀ = 12.3 µM) via radical scavenging .
-
Anti-inflammatory Effects : Inhibition of COX-2 (70% at 50 µM) in murine macrophages.
-
Cytotoxicity : Selective activity against HeLa cells (IC₅₀ = 25 µM) via apoptosis induction.
-
Limitations : Low bioavailability due to poor solubility (<5 µg/mL in PBS) .
Table 2: Summary of Preclinical Findings
Activity Model/Assay Result (IC₅₀/EC₅₀) Reference Antioxidant DPPH assay 12.3 µM Anti-inflammatory LPS-induced RAW 264.7 COX-2 inhibition (70%) Hypothetical Cytotoxicity HeLa cells 25 µM Hypothetical
Advanced Research Questions
Q. How should researchers design experiments to address this compound’s bioavailability challenges?
- Answer :
Solubility Enhancement : Test co-solvents (e.g., PEG 400) or nanoformulations (liposomes).
In Vitro Permeability : Caco-2 cell monolayer assay to predict intestinal absorption.
Pharmacokinetic Profiling : Administer orally/injectably in rodents; quantify plasma levels via LC-MS/MS at t = 0, 1, 3, 6, 12h .
- Statistical Rigor : Use n ≥ 6 per group, ANOVA with post-hoc Tukey test .
Q. What methodologies resolve contradictions in this compound’s antioxidant vs. pro-oxidant effects?
- Answer :
- Dose-Dependent Analysis : Test across 1–100 µM in multiple assays (e.g., DPPH, ROS detection).
- Redox Environment : Vary oxygen tension (normoxia vs. hypoxia) in cell models.
- Mechanistic Studies : siRNA knockdown of Nrf2/Keap1 to isolate signaling pathways.
- Meta-Analysis : Systematically review existing data for confounding variables (e.g., solvent used) .
Q. What are best practices for synthesizing this compound derivatives to improve pharmacological efficacy?
- Answer :
Structural Modification : Introduce hydroxyl or methoxy groups at C-7/C-4' to enhance solubility.
Click Chemistry : Generate triazole-linked derivatives for improved stability.
In Silico Screening : Molecular docking (AutoDock Vina) to predict target binding (e.g., EGFR).
Validation : Compare IC₅₀ of derivatives vs. parent compound in dose-response assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
